

# SiC vs. GaN: A Comparative Analysis for Power Electronics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Silicon carbide

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A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and application-specific selection of **Silicon Carbide** (SiC) and Gallium Nitride (GaN) in power electronics.

In the rapidly evolving landscape of power electronics, wide-bandgap (WBG) semiconductors, particularly **Silicon Carbide** (SiC) and Gallium Nitride (GaN), have emerged as leading alternatives to traditional silicon (Si)-based devices. Their superior material properties enable significant improvements in efficiency, power density, and switching frequency, paving the way for advancements in a wide range of applications, from electric vehicles and renewable energy systems to advanced medical devices and laboratory equipment. This guide provides an objective comparison of SiC and GaN, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal technology for their specific needs.

## Data Presentation: Quantitative Comparison of SiC and GaN

The fundamental differences in the material properties of SiC and GaN dictate their respective strengths and ideal application areas. The following table summarizes the key quantitative metrics for these two WBG semiconductors.

Property	Silicon Carbide (SiC)	Gallium Nitride (GaN)	Unit	Significance in Power Electronics
Bandgap Energy	3.2 - 3.3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	3.4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	eV	A wider bandgap allows for operation at higher temperatures and voltages, and results in lower leakage currents. <a href="#">[5]</a>
Critical Breakdown Field	2.5 - 3.5 <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	3.2 - 3.3 <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	MV/cm	A higher breakdown field enables devices to withstand higher voltages over a smaller distance, leading to more compact and efficient high-voltage components. <a href="#">[5]</a>
Thermal Conductivity	3.3 - 4.9 <a href="#">[3]</a>	1.3 - 2.3 <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>	W/cm-K	Superior thermal conductivity allows for more effective heat dissipation, enabling operation at higher power densities and temperatures. <a href="#">[5]</a> <a href="#">[9]</a>

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Electron Mobility	650 - 950[1][3][6][10][11]	1500 - 2000[1][2][3][6][10]	cm <sup>2</sup> /V·s	Higher electron mobility translates to faster switching speeds and lower conduction losses, making it ideal for high-frequency applications.[10][12]
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## Experimental Protocols

To empirically validate the performance of SiC and GaN devices, standardized experimental procedures are crucial. The following sections detail the methodologies for two key experiments: the Double Pulse Test for switching characteristic evaluation and Junction-to-Case Thermal Resistance measurement for assessing thermal performance.

### Double Pulse Test (DPT) for Switching Characteristics

The Double Pulse Test is the industry-standard method for evaluating the switching performance of power semiconductor devices, including SiC and GaN MOSFETs.[13] It allows for the measurement of key parameters such as turn-on and turn-off energy losses, switching times, and reverse recovery characteristics of the body diode.[14]

Objective: To characterize the switching behavior of SiC and GaN power devices under controlled conditions.

Experimental Setup:

- Device Under Test (DUT): The SiC or GaN MOSFET to be characterized.
- Inductive Load: An inductor to control the current flow during the test.[1]
- DC Power Supply: To provide the main bus voltage.

- Gate Driver: To provide the precise gate voltage pulses to the DUT.
- Oscilloscope: To capture and analyze the voltage and current waveforms.[1]
- Voltage and Current Probes: To accurately measure the drain-to-source voltage ( $V_{ds}$ ) and drain current ( $I_d$ ) of the DUT.

#### Procedure:

- Circuit Configuration: The DUT is typically placed in the lower switch position of a half-bridge configuration, with the inductive load connected between the midpoint and the positive DC rail. A freewheeling diode (often the body diode of an identical device) is used in the upper switch position.[2]
- First Pulse: A long-duration voltage pulse is applied to the gate of the DUT. This allows the current in the inductor to ramp up linearly to the desired test current. The duration of this pulse determines the peak current.[4]
- Turn-Off of First Pulse: The gate pulse is turned off, and the inductor current commutates to the freewheeling diode. The turn-off characteristics of the DUT (turn-off time, voltage overshoot, and turn-off energy loss) are measured during this transition.[15]
- Short Off-Time: A brief off-period follows the first pulse.
- Second Pulse: A second, shorter-duration gate pulse is applied to the DUT. This turns the device on while the inductor current is still flowing through the freewheeling diode.[4]
- Turn-On of Second Pulse: The turn-on characteristics of the DUT (turn-on time, current overshoot due to diode reverse recovery, and turn-on energy loss) are measured during this transition.[15]
- Data Analysis: The captured voltage and current waveforms are analyzed to calculate the switching energy losses ( $E_{on}$  and  $E_{off}$ ) by integrating the product of the instantaneous voltage and current during the switching transitions.[10]

## Junction-to-Case Thermal Resistance ( $R_{th\_jc}$ ) Measurement

The junction-to-case thermal resistance is a critical parameter that quantifies the ability of a device package to dissipate heat from the semiconductor junction to the case. A lower  $R_{th\_jc}$  indicates better thermal performance.

Objective: To determine the thermal resistance between the semiconductor junction and the device case for SiC and GaN power devices.

Methodology (Based on Infrared Microscopy and Thermocouple Measurement):

Experimental Setup:

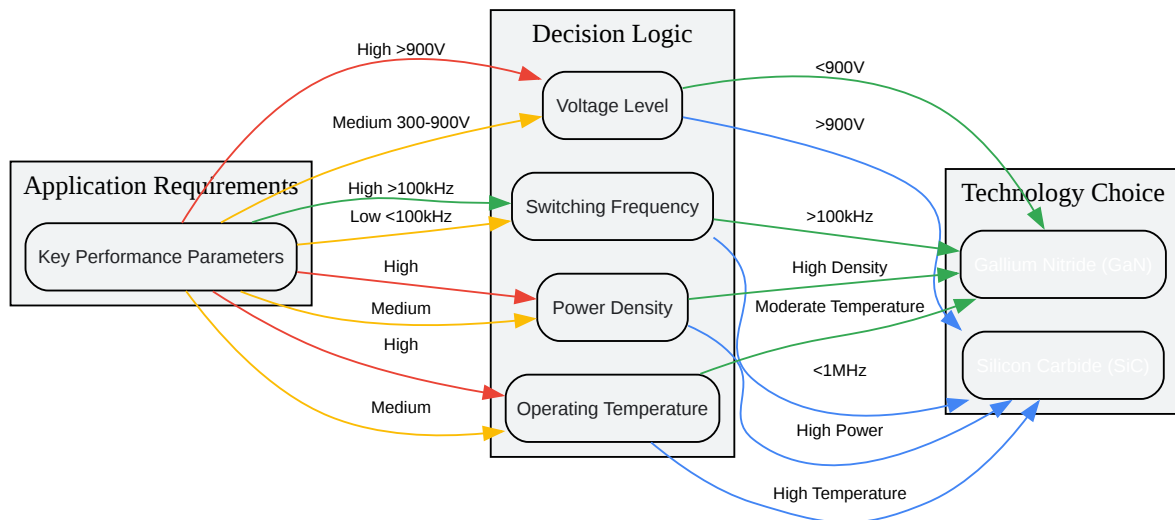
- Device Under Test (DUT): The SiC or GaN power device.
- DC Power Supply: To apply a known power dissipation to the DUT.
- Heatsink/Cold Plate: To maintain a constant case temperature.[\[16\]](#)
- Infrared (IR) Microscope: To measure the temperature of the die surface (junction temperature).[\[17\]](#)
- Thermocouple: To measure the temperature of the device case at a specific reference point.[\[16\]](#)
- Thermal Interface Material (TIM): To ensure good thermal contact between the DUT and the heatsink.

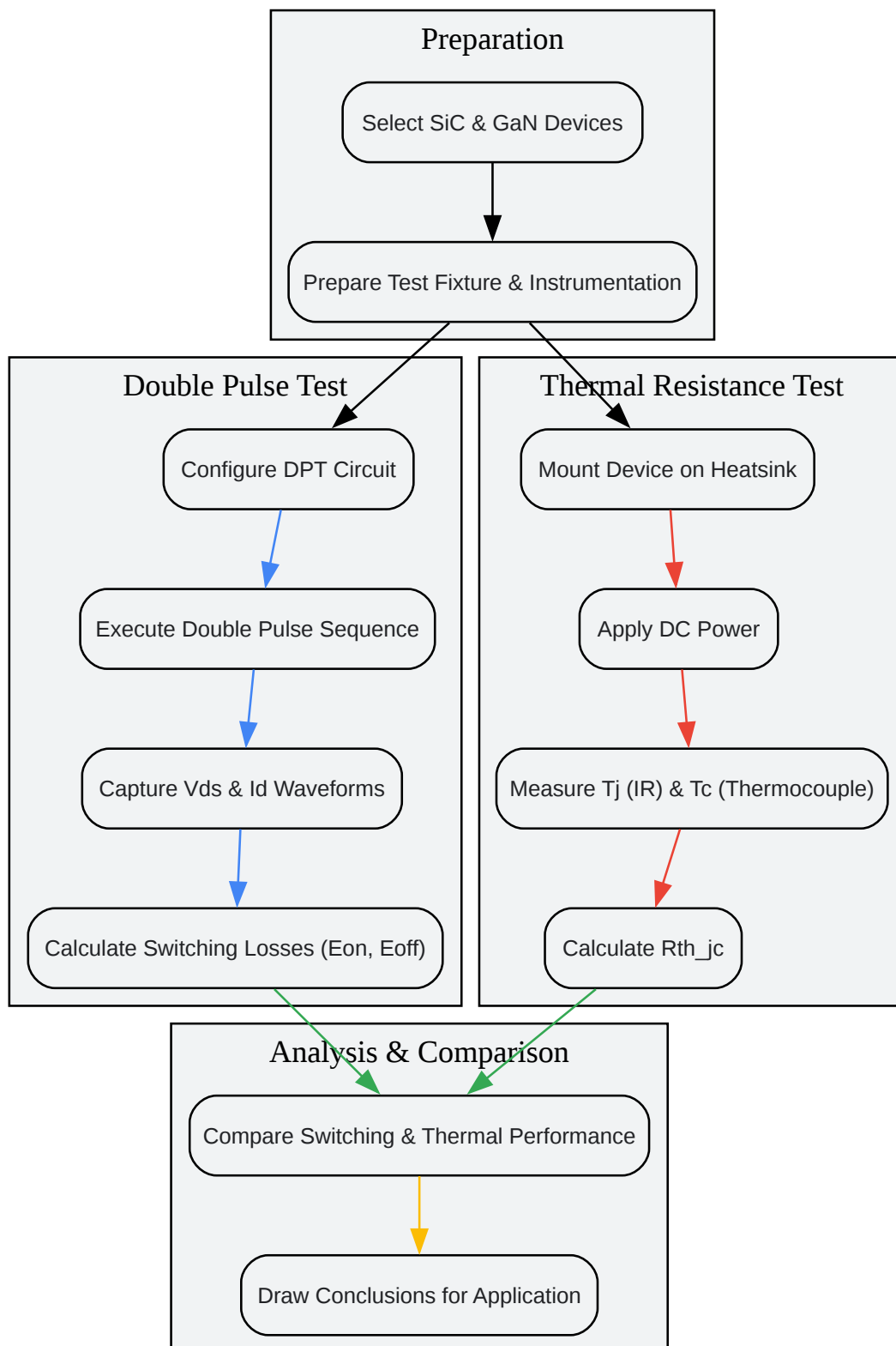
Procedure:

- Device Preparation: For accurate IR measurement, the lid or encapsulant of the device package may need to be removed to expose the die surface.[\[17\]](#)
- Mounting: The DUT is mounted on a temperature-controlled heatsink or cold plate using a thermal interface material to minimize contact resistance.[\[17\]](#)

- Power Application: A known DC power ( $P_{\text{dissipated}} = V_{\text{ds}} * I_{\text{d}}$ ) is applied to the DUT to induce self-heating.
- Temperature Measurement:
  - Junction Temperature ( $T_{\text{j}}$ ): The IR microscope is used to measure the temperature distribution across the surface of the semiconductor die. The hottest point is considered the junction temperature.[\[17\]](#)
  - Case Temperature ( $T_{\text{c}}$ ): A thermocouple is attached to a predefined reference point on the device case to measure its temperature.[\[16\]](#)
- Steady-State Condition: The system is allowed to reach thermal equilibrium, where both the junction and case temperatures are stable.
- Calculation: The junction-to-case thermal resistance is calculated using the following formula:
  - $R_{\text{th\_jc}} = (T_{\text{j}} - T_{\text{c}}) / P_{\text{dissipated}}$

## Mandatory Visualization





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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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